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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
Phase 1a/lb clinical trial of LY4337713, a novel radioligand therapy targeting Fibroblast
Activation Protein (FAP) for the treatment of advanced solid tumors.

Introduction to LY4337713

LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and
Company.[1] It consists of a small molecule ligand that targets FAP, linked to the beta-emitting
radioisotope Lutetium-177 (*’7Lu).[2] FAP is a cell surface protein that is highly expressed on
cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors,
while its presence in healthy adult tissues is limited.[2] This differential expression profile
makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor site,
thereby minimizing off-target toxicity.

Mechanism of Action: LY4337713 binds to FAP on CAFs, leading to the localized delivery of
beta radiation from 1’7Lu. This ionizing radiation induces DNA damage and subsequent cell
death in the FAP-expressing cells and surrounding tumor cells.

Clinical Trial Design: FIREBOLT Study
(NCT07213791)
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The FIREBOLT study is a Phase 1a/lb, open-label, non-randomized, dose-escalation and
dose-optimization study designed to evaluate the safety, tolerability, dosimetry, and preliminary
efficacy of LY4337713 in adult participants with FAP-positive advanced or metastatic solid
tumors.[3][4][5][6]

Study Objectives:

Phase

Primary Objective

Secondary Objectives

Phase 1a (Dose Escalation)

To determine the Maximum
Tolerated Dose (MTD) and/or
Recommended Phase 2 Dose
(RP2D) of LY4337713.

To assess the safety and
tolerability profile,
pharmacokinetics, and
dosimetry of LY4337713.

Phase 1b (Dose Optimization/

Expansion)

To evaluate the preliminary
anti-tumor activity of
LY4337713 at the RP2D, as
measured by Objective
Response Rate (ORR).

To further characterize the
safety and tolerability, and to
assess Disease Control Rate
(DCR), Duration of Response
(DoR), Progression-Free
Survival (PFS), and Overall

Survival (OS).

Patient Population: The study will enroll approximately 241 participants with histologically or
cytologically confirmed advanced or metastatic solid tumors that are known to have high FAP
expression.[3][5][7] Eligible tumor types include:

e Adenocarcinoma of the pancreas

o Hormone receptor (HR)-positive, HER2-negative breast cancer
» HERZ2-positive breast cancer

o Triple-negative breast cancer (TNBC)

o Platinum-resistant or refractory ovarian cancer

o Gastric cancer (adenocarcinoma)
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e Colorectal cancer (CRC)
o Esophageal cancer (squamous cell carcinoma or adenocarcinoma)
» Cholangiocarcinoma

Participants must have received at least one prior line of systemic therapy for advanced or
metastatic disease.[5][7]

Experimental Protocols
Patient Screening and FAP-Positivity Confirmation

Objective: To select eligible patients with FAP-positive tumors.

Methodology:

Informed Consent: Obtain written informed consent from the patient.

 Eligibility Assessment: Confirm that the patient meets all inclusion and exclusion criteria as
per the study protocol. Key exclusion criteria include active CNS metastases, significant
myelosuppression, and prior total-body radiation.[5][7]

e Tumor Biopsy: Obtain a recent or archival tumor tissue sample.
e Immunohistochemistry (IHC) for FAP:
o Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
o Cut 4-5 pm sections and mount on positively charged slides.
o Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
o Block endogenous peroxidase activity with 3% hydrogen peroxide.
o Incubate with a validated primary antibody against FAP.

o Apply a secondary antibody and a detection system (e.g., HRP-polymer).
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o Visualize with a chromogen such as DAB and counterstain with hematoxylin.

e Scoring of FAP Expression: A pathologist will score the percentage of FAP-positive stromal
cells and the intensity of staining. A predefined threshold for FAP positivity must be met for
patient enroliment.

Patient Screening Workflow

(Obtain Informed ConsenD
(Assess Inclusion/Exclusion Criteria)

Obtain Tumor Tissue Sample

;
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Patient Screening and FAP-Positivity Confirmation Workflow

LY4337713 Administration and Dose Escalation (Phase
1a)

Objective: To determine the MTD of LY4337713.
Methodology:

o Patient Preparation: Ensure adequate hydration. Pre-medication to prevent infusion-related
reactions may be administered as per protocol.

e Drug Administration: LY4337713 is administered as a slow intravenous infusion.[6]
» Dose Escalation Scheme: A "3+3" dose-escalation design will be employed.
o A cohort of 3 patients will be treated at a specific dose level.

o If 0 out of 3 patients experience a Dose-Limiting Toxicity (DLT) within the first cycle, the
next cohort will be escalated to the next dose level.

o If 1 out of 3 patients experiences a DLT, the cohort will be expanded to 6 patients at the
same dose level. If no further DLTs are observed in the additional 3 patients (i.e., <1/6),
dose escalation will proceed.

o If 22 out of 3 or =2 out of 6 patients experience a DLT, the MTD is considered to have
been exceeded, and the previous dose level will be declared the MTD.

o DLT Assessment: Patients will be monitored for DLTs for a predefined period (typically the
first treatment cycle). DLTs are defined as specific adverse events of Grade 3 or higher that
are considered related to the study drug.
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Phase 1a Dose Escalation Scheme

Dosimetry Assessment

Objective: To determine the radiation absorbed dose in tumors and normal organs.

Methodology:

o SPECT/CT Imaging: Whole-body Single Photon Emission Computed Tomography (SPECT)
combined with Computed Tomography (CT) scans will be performed at multiple time points

post-infusion of LY4337713 (e.g., 2, 24, 48, and 72 hours).

e Image Analysis:

o Regions of Interest (ROIs) will be drawn on the SPECT/CT images for tumors and key

organs (e.g., kidneys, liver, bone marrow).

o The activity concentration in each ROI will be quantified at each time point.

» Pharmacokinetic Modeling: Time-activity curves will be generated for each ROI. The

cumulative activity (residence time) will be calculated by integrating these curves.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8210030?utm_src=pdf-body-img
https://www.benchchem.com/product/b8210030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Dose Calculation: The absorbed dose will be calculated using a standard dosimetry software
package (e.g., OLINDA/EXM), which applies the Medical Internal Radiation Dose (MIRD)
formalism.

Efficacy Assessment (Phase 1hb)

Objective: To evaluate the anti-tumor activity of LY4337713.
Methodology:

e Tumor Imaging: Tumor assessments will be performed at baseline and at regular intervals
during treatment (e.g., every 8 weeks) using CT or MRI.

» Response Evaluation: Tumor response will be evaluated by the investigator according to the
Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5]

o Complete Response (CR): Disappearance of all target lesions.
o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

o Calculation of Endpoints:
o ORR: (Number of CR + PR) / Total number of evaluable patients.
o DCR: (Number of CR + PR + SD) / Total number of evaluable patients.

o DoR: Time from the first documented response to the first documented disease
progression or death.

o PFS: Time from the start of treatment to the first documented disease progression or
death.
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Signaling Pathway

LY4337713's mechanism of action is direct and physical, relying on the targeted delivery of
radiation rather than modulation of a specific signaling pathway. The ligand component of
LY4337713 binds to FAP on the surface of CAFs, which then internalizes. The conjugated 77Lu
emits beta particles, which cause single and double-strand DNA breaks in the target cell and
adjacent cells within a radius of a few millimeters, leading to apoptosis.
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Mechanism of Action of LY4337713
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Phase 1a/lb Clinical
Trial of LY4337713]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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